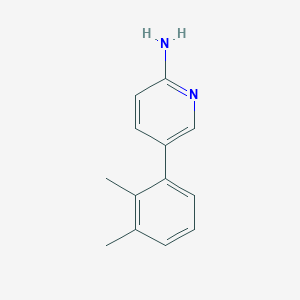

5-(2,3-Dimethylphenyl)pyridin-2-amine

Descripción

Systematic IUPAC Nomenclature and Structural Representation

The compound 5-(2,3-Dimethylphenyl)pyridin-2-amine is systematically named according to IUPAC rules as follows:

- Parent structure : Pyridine (a six-membered aromatic ring with one nitrogen atom).

- Substituents :

- A 2-amine group (-NH₂) at position 2 of the pyridine ring.

- A 2,3-dimethylphenyl group (a benzene ring with methyl groups at positions 2 and 3) attached to position 5 of the pyridine ring.

Structural representation :

NH₂

│

│

Pyridine─C─C(Me)

│

└─C(Me)─Ph

Key features:

- Molecular formula: C₁₃H₁₄N₂ .

- Molecular weight: 198.26 g/mol .

- SMILES :

NC1=NC=C(C2=CC=CC(C)=C2C)C=C1. - InChIKey :

DLOBNMGODHNQOZ-UHFFFAOYSA-N.

Alternative Naming Conventions in Chemical Databases

The compound is referenced under various naming conventions in chemical databases:

Common abbreviations :

- 5-(2,3-DMP)pyridin-2-amine (simplified notation).

- 5-(2,3-Xylyl)pyridin-2-amine (using "xylyl" for dimethylphenyl).

Registry Numbers and CAS Identification

The compound is uniquely identified by the following registry numbers:

| Identifier Type | Number | Source |

|---|---|---|

| CAS Registry Number | 1226406-73-0 | |

| PubChem CID | 56687078 | |

| MDL Number | MFCD16304592 | |

| ChemSpider ID | 24587457 | (related entry) |

Additional identifiers :

- UNII : Not assigned.

- EC Number : Not listed in ECHA databases.

Commercial availability :

Propiedades

IUPAC Name |

5-(2,3-dimethylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-9-4-3-5-12(10(9)2)11-6-7-13(14)15-8-11/h3-8H,1-2H3,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOBNMGODHNQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CN=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Similarly, imidazole-containing compounds, which also share some structural similarities with 5-(2,3-Dimethylphenyl)pyridin-2-amine, show a broad range of chemical and biological properties . They have been used in the development of new drugs due to their diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

In terms of environmental factors, the Suzuki–Miyaura coupling reaction, which is often used in the synthesis of organoboron compounds, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .

Análisis Bioquímico

Biochemical Properties

5-(2,3-Dimethylphenyl)pyridin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain aminopyridinato ligands, which are known for their versatility in coordination chemistry . These interactions often involve the formation of stable complexes with transition metals, which can influence the compound’s reactivity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific proteins can lead to alterations in signal transduction pathways, thereby affecting cellular responses and functions . Additionally, changes in gene expression induced by this compound can result in varied cellular outcomes, including modifications in metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with transition metals plays a crucial role in its mechanism of action . These interactions can lead to changes in gene expression and enzyme activity, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that determine its long-term impact on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has also revealed potential alterations in cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular health and function . Understanding these interactions is crucial for determining the compound’s potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, making it essential to study these transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with other biomolecules and its overall biochemical activity.

Actividad Biológica

5-(2,3-Dimethylphenyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a dimethylphenyl group. This structural configuration is significant for its interaction with biological targets. The compound's molecular formula is , and it has a molecular weight of approximately 174.25 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic processes, potentially altering the flux of biochemical pathways.

- Gene Expression Modulation : By interacting with transcription factors, it can modulate the expression of genes related to cell proliferation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by inhibiting key signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Antimicrobial Properties : It shows activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Case Studies

- Anticancer Studies : In vitro studies have shown that this compound can reduce cell viability in cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.

- Anti-inflammatory Activity : In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to untreated controls. The observed effects were comparable to those of established anti-inflammatory drugs like indomethacin.

- Antimicrobial Efficacy : The compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed an MIC (Minimum Inhibitory Concentration) value of 15 µg/mL against Staphylococcus aureus.

The biochemical properties of this compound are essential for understanding its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 174.25 g/mol |

| LogP (octanol-water partition coefficient) | 3.12 |

| Solubility | Soluble in DMSO |

| pKa | 7.4 |

Aplicaciones Científicas De Investigación

5-(2,3-Dimethylphenyl)pyridin-2-amine exhibits diverse biological activities, making it a valuable compound for research:

- Anticancer Activity : The compound has shown promise in inducing apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer), with IC50 values ranging from 10 to 30 µM.

- Anti-inflammatory Effects : In animal models, the compound significantly reduced paw edema compared to untreated controls, demonstrating effects comparable to established anti-inflammatory drugs like indomethacin.

- Antimicrobial Properties : It has exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, with a Minimum Inhibitory Concentration (MIC) value of 15 µg/mL against Staphylococcus aureus.

Anticancer Studies

In vitro studies have demonstrated that this compound reduces cell viability in cancer cell lines. For instance:

- In A549 cells, treatment resulted in significant apoptosis induction.

Anti-inflammatory Activity

In a controlled animal model:

- Administration of the compound led to a notable reduction in inflammation markers and paw edema compared to controls.

Antimicrobial Efficacy

The compound's antibacterial properties were evaluated through:

- Testing against various bacterial strains where it displayed effective inhibition at low concentrations.

Applications in Drug Development

The compound's structural features make it a promising candidate for developing new therapeutic agents:

- Cancer Therapeutics : Its ability to induce apoptosis suggests potential as a lead compound for anticancer drug development.

- Anti-inflammatory Drugs : Given its efficacy in reducing inflammation, it could be explored further for treating inflammatory diseases.

- Antimicrobial Agents : The antimicrobial properties highlight its potential use in developing new antibiotics.

Comparación Con Compuestos Similares

Substituent Effects and Physicochemical Properties

Key Observations :

- Electron-Donating vs. In contrast, chloro (Cl) and trifluoromethyl (CF3) groups withdraw electrons, increasing acidity and metabolic stability .

- Lipophilicity : CF3 and aryl substituents (e.g., in 5-(3-Fluorophenyl)-3-(trifluoromethyl)pyridin-2-amine) significantly increase logP values compared to methyl groups, affecting membrane permeability and pharmacokinetics .

- Synthetic Accessibility : Suzuki-Miyaura coupling (as seen in ) is a common method for introducing aryl substituents to the pyridine core. Bulky groups (e.g., 2,3-dimethylphenyl) may require optimized reaction conditions to maintain yields .

Pharmacological and Industrial Relevance

- Its chloro and trifluoromethyl substituents are critical for target (CSF1R) binding .

- Buparlisib : A PI3K inhibitor with a complex morpholine-pyrimidine substituent, demonstrating how extended aromatic systems enhance target specificity .

- Research Intermediates : Compounds like 5-(2,4-Dichlorophenyl)pyridin-2-amine (CAS 1073114-78-9) are primarily used in synthetic workflows due to their reactivity in cross-coupling reactions .

Métodos De Preparación

General Synthetic Strategies for Pyridin-2-amines and Arylated Derivatives

Pyridin-2-amines can be synthesized via nucleophilic substitution, reductive amination, or transition-metal catalyzed cross-coupling reactions. Arylation at the 5-position of the pyridine ring often employs palladium-catalyzed C–N or C–C bond-forming reactions.

Method A: Multicomponent Reaction via Substituted Pyridin-2-amine and Pyridine-2-carbaldehyde

A notable approach involves a multicomponent reaction where substituted pyridin-2-amine and substituted pyridine-2-carbaldehyde are combined in methanol with p-toluenesulfonic acid and an isocyanide reagent at 70 °C for 12 hours. This reaction leads to imidazo[1,2-a]pyridine derivatives, which can be further transformed into arylated pyridin-2-amine compounds after subsequent steps such as catalytic cross-coupling and deprotection.

- Solvent: Methanol

- Catalyst: p-Toluenesulfonic acid (0.2 eq)

- Temperature: 70 °C

- Time: 12 hours

- Workup: Extraction with ethyl acetate, drying, and silica gel chromatography

This method is advantageous for constructing complex heterocyclic frameworks that can be modified to yield 5-aryl substituted pyridin-2-amines.

Method B: Palladium-Catalyzed Cross-Coupling for Arylation

The arylation of pyridin-2-amine derivatives at the 5-position can be efficiently achieved by palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki coupling. For example, the reaction of a 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine with aryl halides (e.g., 1-bromo-3-fluoro-benzene) in the presence of Pd2(dba)3, XantPhos ligand, and tert-butoxide base in toluene at 110 °C for 12 hours yields the corresponding arylated product.

| Parameter | Condition |

|---|---|

| Catalyst | Pd2(dba)3 (0.1 eq) |

| Ligand | XantPhos (0.2 eq) |

| Base | t-BuONa (2 eq) |

| Solvent | Toluene |

| Temperature | 110 °C |

| Time | 12 hours |

The reaction is performed under nitrogen atmosphere to avoid oxidation. The product is purified by preparative HPLC to achieve high purity.

Method C: Nucleophilic Addition to 2,3-Pyridyne Intermediate

An alternative synthetic approach involves the generation of a 2,3-pyridyne intermediate from a 3-(trimethylsilyl)pyridin-2-yl triflate precursor by fluoride-induced elimination. The nucleophilic addition of amines to this intermediate selectively yields 2-aminopyridines. This method is notable for regioselective amination at the 2-position of the pyridine ring.

Key points from nucleophilic addition studies:

- The 2,3-pyridyne intermediate is generated in situ using CsF as a fluoride source.

- Reaction with amines such as N-methylaniline yields the corresponding 2-aminopyridine.

- The reaction is sensitive to solvent choice; acetonitrile provides moderate yields (~33%), while THF leads to side reactions.

- Yield optimization involves adjusting stoichiometry and dilution to minimize side reactions.

| Entry | 3-(Trimethylsilyl)pyridin-2-yl triflate (equiv) | Amine (equiv) | Fluoride Source (equiv) | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1 | 1 | CsF (2) | MeCN | Room temp | 33 |

| 12 | 2 | 1 | CsF (4) | MeCN | Room temp | 50 |

| 16 | 1 | 2 | CsF (2) | MeCN | Room temp | 49 |

This method offers a direct route to 2-aminopyridines, which can be further functionalized to 5-aryl derivatives.

Method D: Preparation from 3-Methylpyridine Derivatives via Oxidation and Amination

A patented method for preparing aminopyridine derivatives involves starting from 3-methylpyridine 1-oxide, reacting it with trialkylamines and electrophilic compounds (such as acetyl chloride or benzoyl chloride) to form ammonium salts. These intermediates are then treated with hydrogen bromide at elevated temperatures (150–300 °C) to yield 2-amino-5-methylpyridine derivatives.

While this method is specific for 2-amino-5-methylpyridine, it illustrates a general approach to functionalizing pyridine rings via oxidation and nucleophilic substitution steps, which could be adapted for related compounds like 5-(2,3-dimethylphenyl)pyridin-2-amine.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents & Conditions | Product Type | Yield Range | Notes |

|---|---|---|---|---|---|

| A | Substituted pyridin-2-amine + pyridine-2-carbaldehyde | MeOH, TosOH, isocyanide, 70 °C, 12 h | Imidazo[1,2-a]pyridine intermediates | Moderate | Multicomponent reaction, versatile |

| B | 2-(Pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine + aryl halide | Pd2(dba)3, XantPhos, t-BuONa, toluene, 110 °C, 12 h | Arylated pyridin-2-amine derivatives | High | Palladium-catalyzed cross-coupling |

| C | 3-(Trimethylsilyl)pyridin-2-yl triflate + amine | CsF, MeCN or THF, room temp | 2-Aminopyridines | 33–50% | Via 2,3-pyridyne intermediate |

| D | 3-Methylpyridine 1-oxide + trialkylamine + electrophile | HBr, 150–300 °C | 2-Amino-5-methylpyridine derivatives | Not specified | Oxidation and substitution, patented |

Research Findings and Considerations

The palladium-catalyzed cross-coupling method (Method B) is the most direct and efficient for introducing the 2,3-dimethylphenyl group at the 5-position of pyridin-2-amine, offering high yields and selectivity.

The nucleophilic addition to 2,3-pyridyne (Method C) provides a unique regioselective amination route but suffers from moderate yields due to the high reactivity and instability of the pyridyne intermediate.

Multicomponent reactions (Method A) allow access to complex heterocyclic scaffolds that can be tailored to yield the target compound after further transformations.

The patented oxidation and substitution process (Method D) highlights an alternative synthetic pathway but involves harsh conditions and is more suited for methyl-substituted pyridines rather than aryl-substituted derivatives.

Q & A

Basic: What are the standard synthetic routes for 5-(2,3-Dimethylphenyl)pyridin-2-amine?

Answer:

The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to form the aryl-aryl bond between the pyridine core and the 2,3-dimethylphenyl group. For example:

- Step 1: Prepare the pyridin-2-amine core via nucleophilic substitution or condensation reactions.

- Step 2: Couple the core with a 2,3-dimethylphenylboronic acid derivative using Pd(OAc)₂ or Pd(PPh₃)₄ as a catalyst, NaHCO₃ as a base, and DMF/toluene as solvents under inert conditions (N₂/Ar).

- Purification: Column chromatography (hexane/acetone gradient) isolates the product .

Basic: How is the compound structurally characterized?

Answer:

- X-ray crystallography resolves the 3D structure, as demonstrated for analogs like 4-Methyl-N-(3-methylphenyl)pyridin-2-amine .

- NMR spectroscopy (¹H/¹³C) confirms substituent positions and purity.

- Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS m/z ≈ 213.1 for C₁₃H₁₄N₂) .

Basic: What purification techniques are recommended?

Answer:

- Column chromatography with silica gel and gradients of hexane/acetone (0–100%) is effective for isolating the compound from reaction mixtures .

- Recrystallization in ethanol or dichloromethane improves purity for crystallographic studies .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

- Catalyst screening: Compare Pd(OAc)₂, CuI, or Ni catalysts for cost and efficiency.

- Solvent optimization: Test polar aprotic (DMF) vs. non-polar (toluene) solvents for coupling reactivity.

- Temperature control: Elevated temperatures (80–100°C) enhance kinetics but may degrade sensitive intermediates .

- Ligand effects: Bidentate ligands (e.g., XPhos) improve Pd-catalyzed coupling efficiency .

Advanced: What methodologies assess its potential biological activity?

Answer:

- Kinase inhibition assays: Test against TrkA or other kinases using in vitro enzymatic assays (e.g., ADP-Glo™) with DMSO stock solutions (10 mM) .

- Antimicrobial screening: Use MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains.

- Molecular docking: Predict binding affinity to target proteins (e.g., using AutoDock Vina with PubChem-derived SMILES:

C1=CC(=C(C(=C1)C)C)C2=CN=C(C=C2)N) .

Advanced: How are computational models applied to study its interactions?

Answer:

- QSAR (Quantitative Structure-Activity Relationship): Correlate substituent electronic properties (Hammett constants) with biological activity.

- DFT calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity sites .

- Molecular dynamics simulations: Simulate binding stability in protein active sites (e.g., using GROMACS) .

Advanced: How are analytical discrepancies resolved (e.g., unexpected byproducts)?

Answer:

- HPLC-MS analysis: Identify impurities via retention time and fragmentation patterns.

- Reaction monitoring: Use in-situ FTIR or NMR to detect intermediates.

- Isolation and characterization: Purify byproducts via preparative TLC and compare with literature data .

Advanced: What mechanistic insights exist for its synthesis?

Answer:

- Nucleophilic aromatic substitution: Kinetic studies using ¹⁵N-labeled amines track regioselectivity in pyridine functionalization .

- Cross-coupling mechanisms: Isotope labeling (e.g., deuterated boronic acids) elucidates transmetallation steps in Pd-catalyzed reactions .

Advanced: How to address contradictions in reported synthetic yields?

Answer:

- Meta-analysis: Compare catalyst loading (e.g., 1–5 mol% Pd), solvent polarity, and base strength across studies.

- Reproducibility tests: Replicate reactions under controlled conditions (humidity, oxygen-free environment) .

Basic: What safety protocols are essential during handling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.